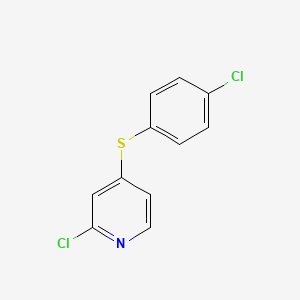
Ethyl 3-(bromomethyl)-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(bromomethyl)-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group attached to the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)-5-methylbenzoate typically involves the bromination of a methyl group on the benzene ring followed by esterification. One common method is the bromination of 3-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-(bromomethyl)benzoic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to avoid over-bromination, and the esterification is conducted under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(bromomethyl)-5-methylbenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: 3-(bromomethyl)-5-methylbenzoic acid.
Reduction: Ethyl 3-(hydroxymethyl)-5-methylbenzoate.
Scientific Research Applications
Ethyl 3-(bromomethyl)-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(bromomethyl)-5-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(chloromethyl)-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(iodomethyl)-5-methylbenzoate: Similar structure but with an iodine atom instead of bromine.
Methyl 3-(bromomethyl)-5-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in various synthetic applications, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)-5-methylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10-5-8(2)4-9(6-10)7-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
BNRXBWYQSYYXGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CBr)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]-](/img/structure/B8631282.png)



![tert-Butyl ((2R,3S)-7-fluoro-2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8631315.png)

![[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol](/img/structure/B8631328.png)
![1,3-Difluoro-5-[2-(4-fluorophenyl)ethenyl]benzene](/img/structure/B8631330.png)


![(7S,8R)-ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate 4-methylbenzenesulfonate](/img/structure/B8631347.png)



